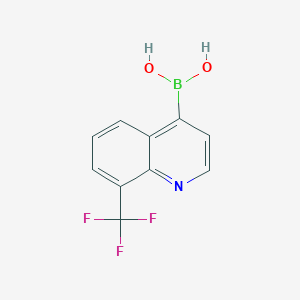
8-(Trifluoromethyl)quinoline-4-boronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Trifluoromethyl)quinoline-4-boronic Acid is a versatile chemical compound that has garnered significant interest in scientific research due to its unique structural properties and wide range of applications. The compound features a quinoline ring substituted with a trifluoromethyl group at the 8-position and a boronic acid group at the 4-position. This combination of functional groups imparts distinct chemical reactivity and potential for various applications in organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a quinoline derivative with a trifluoromethyl boronic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of 8-(Trifluoromethyl)quinoline-4-boronic Acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 8-(Trifluoromethyl)quinoline-4-boronic Acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Wissenschaftliche Forschungsanwendungen
8-(Trifluoromethyl)quinoline-4-boronic Acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to the unique photophysical properties of the quinoline ring.
Wirkmechanismus
The mechanism of action of 8-(Trifluoromethyl)quinoline-4-boronic Acid is primarily related to its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can be advantageous in drug design .
Vergleich Mit ähnlichen Verbindungen
- 5-(Trifluoromethyl)quinoline-8-boronic Acid
- 4-Bromo-2-(trifluoromethyl)quinoline
- Fluoroquinolones
Comparison: 8-(Trifluoromethyl)quinoline-4-boronic Acid is unique due to the specific positioning of the trifluoromethyl and boronic acid groups on the quinoline ring. This unique structure imparts distinct reactivity and potential for diverse applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H7BF3NO2 |
|---|---|
Molekulargewicht |
240.98 g/mol |
IUPAC-Name |
[8-(trifluoromethyl)quinolin-4-yl]boronic acid |
InChI |
InChI=1S/C10H7BF3NO2/c12-10(13,14)7-3-1-2-6-8(11(16)17)4-5-15-9(6)7/h1-5,16-17H |
InChI-Schlüssel |
PBAFOOIMUOQAKN-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C=CC=C(C2=NC=C1)C(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


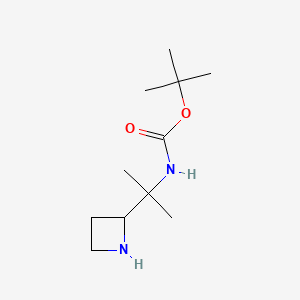
![6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13698620.png)
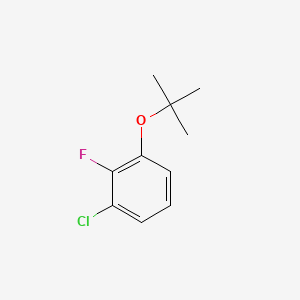
![2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13698632.png)
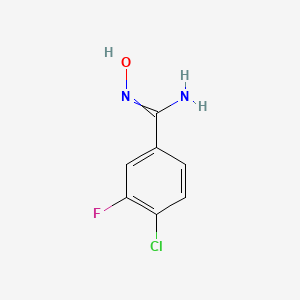
![Methyl 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B13698641.png)
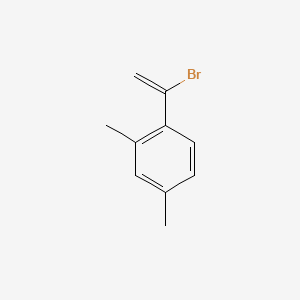
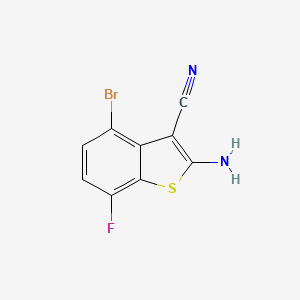
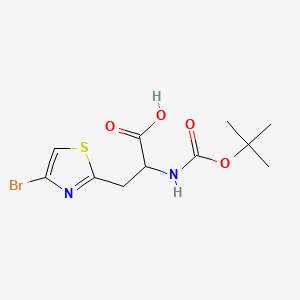
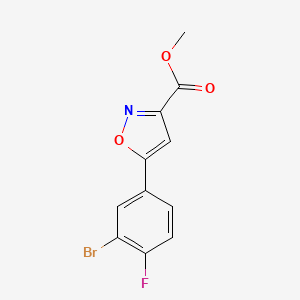
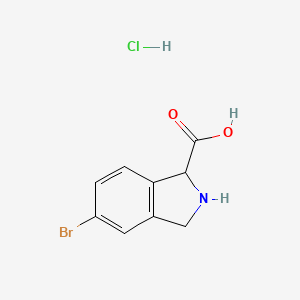
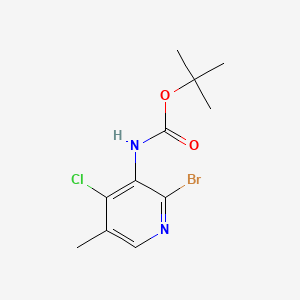
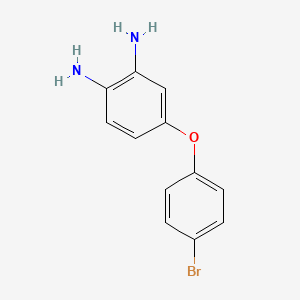
![[(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane)](/img/structure/B13698683.png)
